Pentacosanoic acid-d3
Description
Properties
Molecular Formula |
C25H50O2 |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
25,25,25-trideuteriopentacosanoic acid |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/i1D3 |
InChI Key |
MWMPEAHGUXCSMY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of Deuterated Fatty Acids
General Principles of Isotopic Labeling Strategies for Fatty Acids
Isotopic labeling of fatty acids with deuterium (B1214612) involves the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This substitution creates a molecule that is chemically similar to its non-labeled counterpart but can be readily distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The fundamental principle behind this strategy is that the labeled fatty acid will participate in biochemical and chemical processes in a manner nearly identical to the natural compound, allowing it to act as a tracer. escholarship.org
One of the most common approaches for in vivo labeling is the administration of deuterated water (D₂O). As organisms metabolize D₂O, deuterium is incorporated into various biomolecules, including newly synthesized fatty acids. This method is particularly useful for studying de novo lipogenesis, the process of fatty acid synthesis from non-lipid precursors.
For in vitro studies and the synthesis of specific deuterated fatty acid standards, such as Pentacosanoic acid-d3, more targeted strategies are employed. These can include the use of deuterated precursors in chemical synthesis or cell culture systems, a technique known as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC). The choice of labeling strategy depends on the specific research question, the required level of deuterium incorporation, and the desired position of the deuterium atoms within the fatty acyl chain. escholarship.org
Research on Catalytic Deuteration Techniques for Long-Chain Fatty Acids
Catalytic deuteration represents a powerful and efficient method for introducing deuterium into long-chain fatty acids. These techniques often utilize transition metal catalysts to facilitate the exchange of hydrogen for deuterium atoms.
One established method involves the use of a Platinum on carbon (Pt/C) catalyst in the presence of a deuterium source, such as D₂O, under hydrothermal conditions. This approach can achieve exhaustive deuteration, where a large number of hydrogen atoms along the fatty acid chain are replaced with deuterium. nih.goveuropa.eu For saturated fatty acids like pentacosanoic acid, this method is effective for producing perdeuterated or highly deuterated variants. The process typically requires high temperatures and pressures to facilitate the H/D exchange. europa.eu
For more selective deuteration, particularly at specific positions, other catalytic systems have been developed. For instance, ruthenium-based catalysts have been successfully employed for the deuteration of unsaturated fatty acids at the bis-allylic positions, which are particularly susceptible to oxidation. nih.gov While pentacosanoic acid is a saturated fatty acid and lacks double bonds, the principles of catalyst design for selective H/D exchange are broadly applicable. Recent research has also explored ternary catalytic systems for the α-deuteration of carboxylic acids, offering high yields and excellent levels of deuterium incorporation at the position adjacent to the carboxyl group. elsevierpure.com
Furthermore, decarboxylative deuteration using synergistic photoredox and hydrogen atom transfer (HAT) catalysis provides a mild and precise method for introducing deuterium. This technique allows for excellent deuterium incorporation at specific sites in aliphatic carboxylic acids, using D₂O as the deuterium source. nih.gov Such precise methods are invaluable for creating standards for metabolic research where the exact location of the label is critical.
A concise protocol for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has also been developed, showcasing the ongoing advancements in achieving site- and number-selective deuteration. nih.gov The synthesis of very long-chain deuterated fatty acids can also be achieved through multi-step chemical synthesis, involving the coupling of deuterated building blocks. nih.gov
Table 1: Comparison of Catalytic Deuteration Techniques for Long-Chain Fatty Acids
| Catalyst System | Deuterium Source | Selectivity | Conditions | Application Example |
| Platinum on Carbon (Pt/C) | D₂O | Exhaustive | High Temperature & Pressure | Perdeuteration of lauric acid europa.eu |
| Ruthenium-based | D₂ gas | Site-specific (bis-allylic) | Mild | Deuteration of unsaturated fatty acids nih.gov |
| Ternary Catalytic System | D₂O | α-position | Mild | α-deuteration of various carboxylic acids elsevierpure.com |
| Photoredox/HAT Catalysis | D₂O | Site-specific (decarboxylative) | Mild | Precise deuteration of aliphatic carboxylic acids nih.gov |
Quantitative Sequencing Methodologies for Deuterium Abundance and Positionality in Fatty Acyl Chains
Accurately determining the amount and location of deuterium within the fatty acyl chain is crucial for interpreting the results of isotopic labeling studies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this purpose.
Tandem mass spectrometry (MS/MS) can provide some positional information by analyzing the fragmentation patterns of the fatty acid. Specific fragmentation techniques can help to localize the deuterium atoms to certain regions of the acyl chain. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a more detailed insight into the precise location of deuterium atoms. While ¹H NMR can be used to observe the disappearance of signals corresponding to protons that have been replaced by deuterium, ²H NMR directly detects the deuterium nuclei, providing a distinct signal for each unique deuterium position in the molecule. iaea.org
For complex molecules like long-chain fatty acids where signals in a 1D NMR spectrum may overlap, two-dimensional (2D) NMR techniques are particularly valuable. researchgate.net Methods such as ²H 2D-NMR in chiral oriented media can overcome the lack of spectral resolution and provide access to the majority of methylenic sites along the fatty acid chain. researchgate.net High-field NMR has been used to characterize the extent of deuteration at each allylic position in deuterated docosahexaenoic acid, demonstrating the power of this technique for detailed positional analysis. nih.gov These advanced NMR methods are essential for the precise structural characterization of specifically labeled compounds like this compound.
Table 2: Analytical Techniques for Deuterium Sequencing in Fatty Acyl Chains
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Total deuterium abundance | High sensitivity and quantitative accuracy | Limited positional information nih.gov |
| LC-MS/MS | Total deuterium abundance and some positional information from fragmentation | High throughput and applicable to a wide range of lipids | Positional information may not be complete nih.gov |
| ¹H NMR | Identification of sites of deuteration by signal disappearance | Relatively simple and accessible | Indirect detection of deuterium iaea.org |
| ²H NMR | Direct detection and quantification of deuterium at each position | Provides precise positional information | Lower sensitivity compared to ¹H NMR researchgate.net |
| 2D-NMR | High-resolution positional information, resolving overlapping signals | Detailed structural elucidation | Longer acquisition times and requires specialized instrumentation researchgate.net |
Advanced Analytical Methodologies Employing Pentacosanoic Acid D3 As a Research Standard
Principles of Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis
Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that provides high accuracy and precision in the quantification of analytes in complex matrices. The core principle of SID-MS lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample at the earliest stage of analysis. This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.
The technique relies on the assumption that the isotopically labeled standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. By measuring the ratio of the signal intensity of the analyte to that of the internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for sample loss during preparation and variations in instrument response, leading to highly reliable quantitative data.
In the realm of fatty acid analysis, Pentacosanoic acid-d3 plays a pivotal role as an internal standard. Fatty acids are a diverse group of molecules that are often present in complex biological mixtures, making their accurate quantification challenging. The use of a deuterated analogue like this compound, which has a similar chemical structure and properties to the target fatty acids, is crucial for achieving reliable results.
When added to a biological sample, this compound mixes with the endogenous fatty acids and experiences the same potential losses during sample workup. Because the mass spectrometer can distinguish between the deuterated standard and the unlabeled analytes, the ratio of their signals remains constant regardless of sample loss. This allows for the precise calculation of the original concentration of the fatty acids of interest. This technique has been instrumental in advancing our understanding of lipid metabolism and its role in various physiological and pathological processes.
To ensure the accuracy and precision of lipid measurements using stable isotope dilution mass spectrometry, several methodological factors must be carefully considered. The purity of the internal standard, in this case, this compound, is of utmost importance, as any unlabeled contaminants would lead to an overestimation of the analyte concentration. The exact concentration of the internal standard solution must also be accurately known.
Furthermore, achieving complete equilibration between the internal standard and the analyte in the sample matrix is critical for the validity of the method. The choice of extraction and derivatization procedures should be optimized to ensure efficient recovery and reaction for both the analyte and the standard. Finally, the mass spectrometer must be calibrated and operated under conditions that provide a linear response over the expected concentration range of the analyte. Adherence to these considerations is essential for obtaining high-quality, reproducible data in lipidomics research.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of fatty acid analysis, GC-MS offers excellent chromatographic resolution, allowing for the separation of complex mixtures of fatty acid isomers. When coupled with stable isotope dilution, using standards like this compound, GC-MS provides a robust platform for the accurate quantification of individual fatty acids.
For the analysis of deuterated fatty acids using GC-MS, specific protocols are optimized to enhance sensitivity and accuracy. springernature.com Fatty acids are typically derivatized to their more volatile forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, prior to injection into the gas chromatograph. springernature.comcreative-proteomics.com The choice of derivatization agent can significantly impact the ionization efficiency and fragmentation patterns observed in the mass spectrometer.
The gas chromatographic conditions, including the type of column, temperature program, and carrier gas flow rate, are carefully selected to achieve optimal separation of the fatty acid derivatives. The mass spectrometer is then operated in a mode that allows for the selective monitoring of the ions characteristic of the analyte and the deuterated internal standard. This targeted approach minimizes interferences from other components in the sample matrix and enhances the signal-to-noise ratio, leading to lower detection limits.
Negative ion chemical ionization (NICI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as the PFB esters of fatty acids. nih.gov In NICI-GC-MS, a reagent gas is introduced into the ion source, which leads to the formation of negative ions through electron capture or chemical reactions. This process often results in less fragmentation compared to electron ionization (EI), producing an abundant molecular ion or a characteristic high-mass fragment, which increases the specificity and sensitivity of the analysis. nih.gov
The use of NICI for the analysis of PFB-derivatized fatty acids can achieve detection limits in the femtogram range. nih.gov This high sensitivity is particularly advantageous when analyzing samples with low fatty acid concentrations. The combination of PFB derivatization and NICI-GC-MS, along with the use of a deuterated internal standard like this compound, represents a powerful strategy for the ultra-sensitive and accurate quantification of fatty acids in various biological and environmental samples. springernature.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile analytical tool for the analysis of a wide range of compounds, including very-long-chain fatty acids like pentacosanoic acid. nih.govmdpi.com This technique is particularly advantageous for the analysis of non-volatile and thermally labile molecules that are not amenable to GC-MS without derivatization. unitn.it In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer for detection and quantification. nih.gov
For the analysis of very-long-chain fatty acids, reversed-phase liquid chromatography is commonly employed, which separates the analytes based on their hydrophobicity. nih.gov The use of a suitable ion-pairing agent in the mobile phase can enhance the retention and separation of these fatty acids. nih.gov Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for fatty acid analysis, as it is a soft ionization method that typically produces intact molecular ions, simplifying the mass spectra and improving the sensitivity of the analysis. nih.gov
The application of deuterated internal standards, such as this compound, is crucial for accurate quantification in LC-MS. mdpi.com By adding a known amount of the deuterated standard to the sample, any variations in extraction efficiency, matrix effects, and instrument response can be corrected for, leading to reliable and precise quantitative results. LC-MS methods have been successfully developed and validated for the quantification of very-long-chain fatty acids in various biological matrices, including plasma and amniotic fluid, for the diagnosis and monitoring of certain metabolic disorders. mdpi.com
High-Throughput LC-MS Methodologies for Lipidomic Profiling
High-throughput liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of lipidomics, enabling the large-scale measurement of lipids to understand their role in health and disease. nih.gov In these complex analyses, this compound is invaluable as an internal standard (IS). The fundamental principle of using an IS is to add a known quantity of a compound, which is chemically similar to the analytes of interest but mass-distinguishable, to every sample before processing. nih.gov
The role of this compound is to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and ionization efficiency). nih.gov Because the deuterated standard experiences similar losses and variations as the endogenous lipids being measured, the ratio of the analyte signal to the internal standard signal provides a normalized value that is more accurate and reproducible than the analyte signal alone.
Modern lipidomics platforms are designed for high throughput, analyzing hundreds or thousands of samples in large-scale studies. nih.govnih.gov These methods often employ reversed-phase chromatography to separate lipids before they enter the mass spectrometer. nih.gov The use of stable isotope-labeled standards like this compound is integral to maintaining data quality and comparability across these large sample sets. escholarship.org Robustness is a key consideration, with methodologies being tested over thousands of continuous injections to ensure stability and reproducibility. nih.gov
Table 1: Role of Internal Standards in High-Throughput LC-MS Lipidomics
| Analytical Stage | Potential Source of Variation | Role of this compound (Internal Standard) |
| Sample Preparation | Inconsistent lipid extraction recovery between samples. | Co-extracts with endogenous lipids, allowing for normalization of extraction efficiency. |
| Sample Introduction | Minor differences in injection volume into the LC-MS system. | Normalizes for injection volume variability. |
| Chromatography | Slight shifts in retention time. | Helps in confirming analyte identity by relative retention time. |
| Mass Spectrometry | Fluctuations in ionization efficiency (matrix effects). nih.gov | Compensates for ion suppression or enhancement caused by co-eluting matrix components. nih.gov |
| Data Processing | Variation in signal intensity across analytical runs. | Provides a stable reference point for signal normalization, ensuring run-to-run consistency. |
Isotope-Labeled Derivatization Strategies for Enhanced Mass Spectrometry Sensitivity and Quantification
For certain classes of molecules, including fatty acids, chemical derivatization is employed to improve their chromatographic behavior and, more importantly, their ionization efficiency in the mass spectrometer, thereby enhancing detection sensitivity. nih.gov Isotope-labeled derivatization strategies take this a step further by enabling more precise quantification.
In this approach, a chemical reagent is used to attach a charged group or a more easily ionizable moiety to the fatty acid. nih.gov When an isotope-labeled version of this derivatization reagent is used, it allows for differential labeling of samples. For instance, a control sample might be derivatized with the standard "light" reagent, while an experimental sample is derivatized with a "heavy" (e.g., deuterium-labeled) version of the same reagent. nih.govscripps.edu
After derivatization, the samples are mixed. In the mass spectrometer, each fatty acid will appear as a pair of peaks with a specific mass difference corresponding to the isotopic label. nih.gov The ratio of the intensities of these peak pairs allows for highly accurate relative quantification between the control and experimental groups, as the two forms of the derivatized analyte behave identically during chromatography and ionization. scripps.edu
While this compound itself is not a derivatizing agent, its role as an internal standard is crucial in these workflows. It helps to standardize the initial amount of sample and control for processing variations prior to the derivatization step, ensuring that the quantitative ratios obtained from the isotope-labeled derivatization accurately reflect the biological differences between samples.
Table 2: Comparison of Derivatization Strategies for Fatty Acid Analysis by MS
| Strategy | Description | Advantage | Role of Isotope Labeling |
| No Derivatization | Direct analysis of underivatized fatty acids. | Simple, no extra reaction steps. | Not applicable. |
| Standard Derivatization | Attaches a chemical group to improve ionization. nih.gov | Greatly enhances sensitivity (e.g., >2500-fold). nih.gov | Not applicable. |
| Isotope-Labeled Derivatization | Uses "light" and "heavy" versions of the derivatizing reagent to label different sample groups. nih.govnih.gov | Allows for precise relative quantification by comparing peak intensity ratios of ion pairs. nih.govscripps.edu | The core of the quantitative strategy. |
Integration of this compound in Multi-Platform Omics Analytical Workflows
The use of robust internal standards like this compound in the lipidomics component of a multi-omics study is critical for generating the high-quality, quantitative data necessary for meaningful integration. nih.gov Accurate quantification of lipids allows researchers to build reliable statistical models that correlate changes in the lipidome with changes in genes, proteins, and other metabolites.
For example, in a study investigating a metabolic disease, lipidomics data—quantified using a panel of internal standards including this compound—can be combined with proteomics data to reveal how alterations in specific enzymes lead to a pathogenic lipid profile. nih.gov These workflows often rely on sophisticated bioinformatics platforms and software suites designed to handle and integrate large, diverse datasets from different analytical platforms. nih.govnih.gov Without the quantitative accuracy afforded by isotope-labeled standards, the lipidomics data would be semi-quantitative at best, limiting its power in these complex systems biology analyses.
Spectroscopic Methodologies for Deuterated Fatty Acid Visualization and Quantification (e.g., Coherent Anti-Stokes Raman Scattering (CARS) Microscopy)
Beyond mass spectrometry, this compound and other deuterated fatty acids are powerful tools in advanced spectroscopic and imaging techniques, most notably Coherent Anti-Stokes Raman Scattering (CARS) microscopy. wikipedia.org CARS is a nonlinear optical imaging technique that provides chemically specific contrast based on the intrinsic molecular vibrations of a sample, eliminating the need for fluorescent labels that can be perturbative to biological systems. cardiff.ac.ukfrontiersin.org
The key to this application lies in the carbon-deuterium (C-D) bond. The vibrational frequency of the C-D stretch occurs around 2100 cm⁻¹, a region of the Raman spectrum that is virtually silent in biological samples, which are dominated by C-H bond vibrations (around 2800-3000 cm⁻¹). cardiff.ac.ukresearchgate.net By tuning the lasers used in CARS microscopy to the C-D vibrational frequency, researchers can specifically and exclusively visualize the distribution of deuterated molecules within live cells and tissues with high spatial resolution. cardiff.ac.ukworldscientific.com
This methodology allows for the direct tracking of the metabolic fate of deuterated fatty acids like this compound. Scientists can observe their uptake by cells, incorporation into cellular structures like membranes, and storage within lipid droplets in real-time. cardiff.ac.ukresearchgate.net Furthermore, by analyzing the intensity of the CARS signal, the technique can be used to quantify the concentration of the deuterated fatty acids within specific subcellular compartments, providing dynamic information about lipid metabolism that is inaccessible by other means. cardiff.ac.uk
Applications of Pentacosanoic Acid D3 in Lipidomics and Metabolomics Research
Quantitative Lipidomic Profiling Utilizing Deuterated Fatty Acid Standards
Quantitative lipidomics aims to measure the absolute or relative amounts of lipid species within a biological sample. The accuracy of this quantification heavily relies on the use of internal standards that can correct for variations during sample preparation and analysis. Deuterated fatty acids, such as Pentacosanoic acid-d3, are ideal internal standards because they share nearly identical physicochemical properties with their non-labeled counterparts but are distinguishable by mass spectrometry (MS). lipidmaps.orgescholarship.orgsigmaaldrich.cn
The stable isotope dilution method is a cornerstone of quantitative lipidomics. lipidmaps.org In this approach, a known amount of a deuterated standard, like this compound, is added to a sample at the beginning of the workflow. During extraction, derivatization, and ionization, any loss of the analyte (the endogenous pentacosanoic acid) will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the endogenous analyte to the deuterated standard in the mass spectrometer, researchers can accurately determine the initial concentration of the analyte in the sample. lipidmaps.org
This technique is particularly crucial for the analysis of very-long-chain fatty acids (VLCFAs), which are often present at lower concentrations than other fatty acids. The use of a specific deuterated standard for a VLCFA like pentacosanoic acid ensures higher accuracy and precision in its quantification.
Below is a table illustrating the common deuterated fatty acids used as internal standards in lipidomics, highlighting the role of compounds like this compound.
| Deuterated Fatty Acid | Common Application | Analytical Technique |
| Palmitic acid-d3 | Internal standard for C16:0 quantification | GC-MS, LC-MS |
| Stearic acid-d3 | Internal standard for C18:0 quantification | GC-MS, LC-MS |
| Oleic acid-d2 | Internal standard for C18:1 quantification | GC-MS, LC-MS |
| This compound | Internal standard for C25:0 quantification | GC-MS, LC-MS |
| Arachidonic acid-d8 | Internal standard for C20:4 quantification | GC-MS, LC-MS |
| Docosahexaenoic acid-d5 | Internal standard for C22:6 quantification | GC-MS, LC-MS |
Metabolomic Approaches for Comprehensive Metabolite Identification and Pathway Analysis
Metabolomics involves the comprehensive analysis of all small molecules (metabolites) in a biological system to understand the physiological or pathological state. nih.govresearchgate.net This global perspective allows researchers to identify biomarkers and elucidate metabolic pathways affected by diseases, genetic modifications, or environmental factors. nih.govmdpi.commdpi.com Fatty acids, including VLCFAs, are key metabolites whose profiles can change significantly in various conditions.
In untargeted metabolomics, the goal is to detect and identify as many metabolites as possible. The inclusion of a suite of isotopically labeled standards, including this compound, helps in the confident identification of corresponding endogenous fatty acids based on their retention time and mass-to-charge ratio. Furthermore, these standards can aid in the semi-quantitative comparison of metabolite levels across different samples.
Targeted metabolomics, on the other hand, focuses on a specific set of known metabolites. In this context, this compound is essential for the accurate quantification of endogenous pentacosanoic acid, which may be a biomarker for certain metabolic disorders. For instance, altered levels of VLCFAs are associated with genetic disorders like adrenoleukodystrophy. medchemexpress.com
By accurately measuring changes in the levels of specific fatty acids like pentacosanoic acid, researchers can gain insights into the underlying biochemical pathways. For example, an accumulation of pentacosanoic acid could indicate a defect in the peroxisomal β-oxidation pathway, which is responsible for the degradation of VLCFAs.
The following table summarizes how metabolomics can be applied to identify and analyze fatty acid pathways.
| Metabolomic Approach | Application in Fatty Acid Research | Role of this compound |
| Untargeted Metabolomics | Discovery of novel fatty acid biomarkers, global profiling of lipid metabolism. | Aids in the identification and semi-quantification of endogenous pentacosanoic acid. |
| Targeted Metabolomics | Accurate quantification of specific fatty acids linked to disease, validation of biomarkers. | Serves as an internal standard for the precise measurement of pentacosanoic acid. |
| Pathway Analysis | Elucidation of metabolic pathways involving fatty acids, understanding disease mechanisms. | Helps to pinpoint alterations in VLCFA metabolism by providing accurate quantitative data. |
High-Resolution Analysis of Fatty Acyl Chain Composition and Diversity
The diversity of fatty acyl chains within different lipid classes (e.g., phospholipids, triglycerides) plays a crucial role in determining the physical properties of membranes and the biological functions of lipids. mdpi.com High-resolution analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to characterize this diversity in detail. nih.govnih.gov
High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can distinguish between fatty acids with very similar masses. nih.gov The presence of a deuterated standard with a known mass shift further enhances the confidence in identifying the corresponding endogenous fatty acid. This is particularly important for VLCFAs, which can have numerous isomers.
This table outlines the key aspects of high-resolution fatty acyl analysis.
| Analytical Technique | Information Gained | Contribution of this compound |
| Liquid Chromatography (LC) | Separation of different lipid classes and individual fatty acids. | Provides a retention time marker for pentacosanoic acid. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification of fatty acids. | Confirms the identity of endogenous pentacosanoic acid through a known mass difference. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of fatty acids and their position on the glycerol (B35011) backbone. | Can be used to develop specific fragmentation patterns for pentacosanoic acid quantification. |
Methodologies for Assessing Metabolic Fluxes in Experimental Models (e.g., in vitro cellular systems, non-human organisms)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.comcreative-proteomics.com This is often achieved by introducing a stable isotope-labeled substrate (a tracer) into the system and tracking the incorporation of the isotope into downstream metabolites over time. researchgate.net
This compound can be utilized as a tracer to study the metabolic fate of very-long-chain fatty acids in various experimental models. For example, in in vitro cellular systems, such as cultured fibroblasts or hepatocytes, cells can be incubated with this compound. By analyzing the cellular lipids and metabolites at different time points, researchers can determine the rate at which this compound is taken up by the cells, incorporated into complex lipids, or broken down through β-oxidation. researchgate.netnih.gov
In non-human organisms, such as mice or zebrafish, this compound can be administered, and the distribution and metabolism of the labeled fatty acid can be tracked in different tissues. nih.gov This approach can provide valuable insights into the in vivo dynamics of VLCFA metabolism and how it is altered in disease models. nih.gov The use of deuterated tracers is advantageous as they are non-radioactive and can be detected with high sensitivity and specificity by mass spectrometry.
The following table details the application of this compound in metabolic flux analysis.
| Experimental Model | Research Question | Methodology |
| In vitro cellular systems (e.g., cell cultures) | What is the rate of uptake and metabolism of VLCFAs? | Incubate cells with this compound and measure its incorporation into various lipid species over time using LC-MS. |
| Non-human organisms (e.g., mice) | How are dietary VLCFAs distributed and utilized in different tissues? | Administer this compound orally or via injection and analyze tissue samples to track the labeled fatty acid. |
| Disease models (e.g., genetic models of metabolic disorders) | How is VLCFA metabolism altered in a specific disease state? | Compare the metabolic flux of this compound in disease models versus control organisms. |
Elucidation of Lipid Metabolic Pathways Using Pentacosanoic Acid D3 As a Tracer
Investigation of Fatty Acid De Novo Synthesis and Elongation Pathways
The use of stable isotope tracers, such as deuterated compounds, is a cornerstone in the study of de novo fatty acid synthesis (FASN) and elongation. nih.govbiorxiv.orgbiorxiv.org By introducing Pentacosanoic acid-d3 into a biological system, researchers can trace its incorporation into longer fatty acid chains, providing insights into the activity of fatty acid elongase enzymes.
Detailed Research Findings:
While specific studies utilizing this compound as a direct tracer for de novo synthesis are not extensively documented, the principles of using deuterated precursors are well-established. For instance, studies using deuterated water (D₂O) have successfully traced the synthesis of various long-chain fatty acids. nih.gov In such experiments, the deuterium (B1214612) from D₂O is incorporated into the growing acyl chain during FASN. By analyzing the mass isotopomer distribution of fatty acids, the contribution of de novo synthesis versus uptake from extracellular sources can be quantified. nih.gov
This compound can be employed to specifically probe the elongation pathways of VLCFAs. Once introduced into cells, the deuterated pentacosanoic acid can be acted upon by elongase enzymes, which add two-carbon units to the acyl chain. Mass spectrometry-based analysis can then identify and quantify the resulting longer-chain fatty acids that contain the deuterium label. This approach allows for the determination of the rate and specificity of VLCFA elongation in various cell types and under different metabolic conditions.
Table 1: Potential Application of this compound in Studying Fatty Acid Elongation
| Experimental Approach | Analyte | Expected Outcome | Metabolic Insight |
| Incubation of cells with this compound | Fatty acid methyl esters (FAMEs) | Detection of deuterated fatty acids with chain lengths greater than C25 | Quantification of the rate of VLCFA elongation |
| Isotope ratio mass spectrometry | Cellular lipid fractions | Determination of the enrichment of deuterium in specific elongated fatty acids | Understanding the substrate preference of elongase enzymes |
Tracing of Fatty Acid Oxidation and Utilization in Cellular and Subcellular Compartments
This compound is an invaluable tool for tracing the catabolism of VLCFAs through β-oxidation, a process that occurs primarily in peroxisomes and mitochondria. The deuterium label allows for the differentiation of the tracer from the endogenous pool of fatty acids, enabling a precise measurement of its oxidation rate.
Detailed Research Findings:
Studies on peroxisomal and mitochondrial β-oxidation have utilized stable isotope-labeled VLCFAs, such as D₃-C22:0 (docosanoic acid), to measure the activity of these pathways in living cells. nih.gov A similar methodology can be applied using this compound. After cellular uptake, this compound is activated to its CoA ester and subsequently undergoes β-oxidation. The breakdown products, including acetyl-CoA and shorter-chain fatty acids, will retain the deuterium label, allowing for their detection and quantification.
This approach can be used to investigate the relative contributions of peroxisomal and mitochondrial β-oxidation to the degradation of VLCFAs. nih.gov By analyzing the labeled acyl-carnitine profiles, researchers can gain insights into the flux of fatty acids through these oxidative pathways in different tissues and in the context of various metabolic diseases. nih.gov
Table 2: Tracing this compound Oxidation in Cellular Compartments
| Subcellular Compartment | Key Enzyme | Labeled Products | Research Application |
| Peroxisomes | Acyl-CoA oxidase 1 (ACOX1) | Deuterated acetyl-CoA, deuterated medium-chain fatty acids | Investigating peroxisomal β-oxidation disorders |
| Mitochondria | Carnitine palmitoyltransferase 2 (CPT2) | Deuterated acyl-carnitines, deuterated acetyl-CoA | Studying mitochondrial fatty acid oxidation defects |
Studies on Lipid Transport and Disposition in Experimental Systems
Understanding the transport and distribution of fatty acids is crucial for comprehending lipid homeostasis. This compound can be used as a tracer to follow the movement of VLCFAs across cellular membranes and their incorporation into various lipid classes.
Detailed Research Findings:
Dual-labeling techniques, employing different stable isotopes on various fatty acid isomers, have been successfully used to study their simultaneous metabolism in human subjects. nih.gov This principle can be extended to this compound to investigate its transport and disposition. Following administration, the appearance of the deuterated label in different lipid pools, such as plasma non-esterified fatty acids, triglycerides, and phospholipids, can be monitored over time. nih.govnih.gov
This allows for the determination of the rates of uptake, esterification, and turnover of pentacosanoic acid in different tissues. Such studies are critical for understanding how the body handles VLCFAs and how these processes are altered in diseases characterized by abnormal lipid transport.
Table 3: Investigating Lipid Transport and Disposition with this compound
| Biological Sample | Lipid Fraction | Analytical Technique | Information Gained |
| Plasma | Non-esterified fatty acids (NEFA) | LC-MS | Rate of appearance and clearance from circulation |
| Red blood cells | Phospholipids | GC-MS | Incorporation into cell membranes |
| Liver tissue | Triglycerides, Phospholipids | Lipidomics | Hepatic uptake and esterification rates |
Dynamics of Lipid Droplet Formation and Metabolism within Cells using Deuterated Probes
Lipid droplets are dynamic organelles that store neutral lipids and play a central role in cellular energy homeostasis. Deuterated fatty acids serve as powerful probes to visualize and quantify the dynamics of lipid droplet formation and turnover. acs.orgrsc.org
Detailed Research Findings:
Raman microscopy, coupled with the use of deuterated fatty acids, allows for the label-free imaging of lipid droplets within living cells. nih.gov The carbon-deuterium (C-D) bond has a unique vibrational frequency in a region of the Raman spectrum that is free from interference from other cellular components. nih.gov By supplying cells with this compound, researchers can track its incorporation into the triacylglycerol core of lipid droplets.
This technique enables the real-time monitoring of lipid droplet biogenesis, growth, and lipolysis. It can provide quantitative data on the rate of fatty acid flux into and out of lipid droplets, offering insights into the regulation of cellular lipid storage and mobilization in response to various stimuli. rsc.org
Table 4: Application of this compound in Lipid Droplet Research
| Imaging Technique | Principle | Data Obtained | Cellular Process Studied |
| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | Detection of the C-D vibrational signature | Spatiotemporal distribution of deuterated lipids | Lipid droplet formation and localization |
| Stimulated Raman Scattering (SRS) Microscopy | Quantitative imaging based on the C-D signal | Quantification of deuterated fatty acid incorporation | Rate of lipid synthesis and storage |
Emerging Research Directions and Future Perspectives for Pentacosanoic Acid D3
Development of Novel Derivatization Reagents for Enhanced Analytical Performance
The analysis of fatty acids, particularly VLCFAs, by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often requires derivatization. This chemical modification enhances volatility, improves chromatographic separation, and increases ionization efficiency, leading to better analytical sensitivity and accuracy. restek.comsigmaaldrich.comnih.gov The development of new derivatization reagents is a key area of research aimed at overcoming the limitations of traditional methods.
For GC-MS analysis, the most common approaches involve esterification to form fatty acid methyl esters (FAMEs), often using catalysts like boron trifluoride (BF3)-methanol, or silylation to create trimethylsilyl (B98337) (TMS) esters using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). restek.comsigmaaldrich.com While effective, these methods can have drawbacks, including potential side reactions and the need for rigorous reaction conditions. Future research is focused on developing reagents that offer faster, more quantitative reactions under milder conditions, and produce derivatives with superior fragmentation patterns for mass spectrometric detection.
In the realm of LC-MS, which is advantageous for less volatile compounds like VLCFAs, derivatization is crucial for improving ionization efficiency, especially in positive ion mode. nih.govnih.gov Novel derivatization strategies are being explored to significantly boost detection sensitivity.
Key Developments in Derivatization Include:
Charge-Tagging Reagents: Reagents like Girard's Reagent T (GT) introduce a permanent positive charge to the fatty acid molecule. nih.govnih.gov This greatly enhances detection sensitivity in positive mode electrospray ionization (ESI)-MS. One study reported a 1000-fold improvement in the detection of fatty acids using GT derivatization. nih.gov
Signal-Enhancing Reagents: Novel reagents are being designed to incorporate moieties that are easily ionizable or have high proton affinity. For example, a strategy based on 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine was developed to enhance the detection of fatty acids down to the femtogram level. rsc.org
Deuterated Derivatization Reagents: Using "heavy" derivatization reagents can serve as a strategy for creating internal standards, which helps to minimize matrix effects and improve the accuracy and reliability of quantification. rsc.org
Reagents for Specific Applications: Researchers are designing reagents for specialized applications, such as on-tissue derivatization for mass spectrometry imaging (MSI), allowing for the visualization of fatty acid distribution within tissue sections with enhanced sensitivity. nih.gov
The application of these novel reagents to Pentacosanoic acid-d3 analysis will enable more sensitive and accurate quantification in complex biological samples, facilitating more detailed studies of its metabolic fate and function.
Table 1: Comparison of Derivatization Reagents for Fatty Acid Analysis
| Reagent Class | Common Examples | Primary Analytical Technique | Key Advantage |
|---|---|---|---|
| Alkylation (Esterification) | BF3-Methanol, BCl3-Methanol | GC-MS | Forms stable, volatile FAMEs. sigmaaldrich.com |
| Silylation | BSTFA, MSTFA, TMCS | GC-MS | Reacts with multiple active hydrogens, increasing volatility. restek.comtcichemicals.com |
| Charge-Tagging | Girard's Reagent T (GT) | LC-MS | Adds a permanent charge, significantly enhancing ionization efficiency and sensitivity. nih.govnih.gov |
| Signal-Enhancing | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | LC-MS | Allows for ultra-sensitive detection at femtogram levels. rsc.org |
Advanced Computational and Bioinformatic Approaches for Deuterated Metabolite Data Interpretation
The large and complex datasets generated by stable isotope tracing experiments using compounds like this compound necessitate sophisticated computational and bioinformatic tools for data processing and interpretation. nih.govresearchgate.net A major challenge in analyzing deuterated metabolite data is the deconvolution of mass spectra, which contain overlapping isotopic patterns from both the labeled tracer and endogenous (unlabeled) compounds. acs.org
Advanced algorithms are being developed to automate and improve the accuracy of this process. These tools can identify and quantify the extent of deuterium (B1214612) incorporation into various metabolites, providing a dynamic view of metabolic pathways. oup.comoup.com
Current and Future Computational Strategies:
Automated Isotope Profiling: Software packages like Miso and SILVER are designed to automatically detect and quantify isotopically labeled molecules from LC-MS data. oup.comoup.com These tools can handle data from experiments using single or multiple isotope labels, streamlining the analysis workflow.
Deconvolution Algorithms: New algorithms focus on improving the deconvolution of overlapping peptide or metabolite signals in mass spectra by correlating them with modeled isotopic peak profiles. acs.org This enhances the accuracy of differential quantification between "heavy" (deuterated) and "light" (unlabeled) forms of a molecule.
Metabolic Flux Analysis (MFA): Computational models are used to integrate tracer data and calculate the rates (fluxes) of metabolic pathways. nih.govimmune-system-research.com By tracking the incorporation of deuterium from this compound into downstream metabolites, MFA can provide quantitative insights into the activity of fatty acid elongation, degradation, and modification pathways.
Machine Learning and AI: Future approaches will likely incorporate machine learning and artificial intelligence to recognize complex patterns in metabolomics data. These methods could help identify novel metabolic pathways, predict the functional consequences of altered fatty acid metabolism, and better correlate metabolic changes with disease phenotypes.
These computational advances are critical for extracting meaningful biological information from the vast datasets generated in deuterated metabolite tracing studies. nih.govresearchgate.net
Integration of Stable Isotope Tracing with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of biological processes, researchers are increasingly integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov Stable isotope tracing with molecules like this compound provides a dynamic functional layer to this multi-omics approach. While other omics technologies provide a static snapshot of cellular components (e.g., genes, proteins), isotope tracing reveals the functional output of these components by measuring metabolic activity in real-time. immune-system-research.comtechnologynetworks.com
For example, by combining stable isotope tracing with proteomics, one can correlate changes in the abundance of metabolic enzymes with the actual flux through the pathways they catalyze. researchgate.net Similarly, integrating tracer data with transcriptomics can reveal how changes in gene expression regulate metabolic reprogramming. nih.gov
Frameworks for Multi-Omics Integration:
Constraint-Based Modeling: Platforms like INTEGRATE use metabolic network models to connect transcriptomics and metabolomics data. nih.gov This allows researchers to predict how changes in gene expression will translate into differences in metabolic fluxes, which can then be validated using isotope tracing data.
Pathway and Network Analysis: By mapping data from different omics levels onto known biological pathways and networks, researchers can identify key regulatory nodes and understand how perturbations spread through the system. Isotope tracing provides crucial information on the directionality and activity of these pathways.
The integration of this compound tracing data with other omics datasets will be invaluable for elucidating the complex interplay between gene expression, protein function, and metabolic regulation in the context of VLCFA metabolism. This approach holds promise for understanding diseases associated with VLCFA dysregulation, such as X-linked adrenoleukodystrophy. mdpi.com
Methodological Refinements for Studying Very Long-Chain Fatty Acid Dynamics in Complex Biological Matrices
Analyzing VLCFAs in complex biological matrices such as plasma, cells, and tissues presents unique analytical challenges. nih.govmdpi.com These molecules are present at relatively low concentrations, are hydrophobic, and can be difficult to extract and analyze without significant sample loss or degradation. Methodological refinements are continuously being pursued to improve the accuracy, sensitivity, and throughput of VLCFA analysis.
Areas of Methodological Advancement:
Sample Preparation: Optimizing extraction protocols is crucial. This includes selecting appropriate solvents to efficiently extract VLCFAs while minimizing co-extraction of interfering substances. lipidmaps.org Additionally, hydrolysis steps to release fatty acids from complex lipids must be carefully controlled to prevent degradation. springernature.com
Chromatography: Advances in liquid chromatography, such as the use of smaller particle size columns (e.g., UPLC), provide higher resolution and faster separation of fatty acid isomers. springernature.commdpi.com For GC, the use of high-temperature compatible columns is necessary for the analysis of less volatile VLCFA derivatives. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) offers greater specificity and the ability to distinguish between molecules with very similar masses. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides structural information and is used for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). springernature.com
Direct Infusion MS: "Shotgun" lipidomics, where samples are directly infused into the mass spectrometer without prior chromatographic separation, offers very high throughput. nih.gov While this approach sacrifices isomeric separation, it can provide a rapid overview of the lipidome.
The use of this compound as an internal standard is a cornerstone of many of these refined methods. nih.govlipidmaps.org Because it is chemically identical to its unlabeled counterpart but mass-shifted, it co-elutes and ionizes similarly, allowing for precise correction of variations in sample extraction, derivatization, and instrument response. nih.gov Continued refinement of these analytical techniques will enable more robust and detailed investigations into the dynamics of VLCFAs in biological systems.
Q & A
Q. How should Pentacosanoic acid-d3 be stored to ensure stability?
this compound should be stored in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. For short-term use (3–6 months), store at -20°C; for long-term stability (up to 12 months), use -80°C. Ensure containers are purged with inert gas before sealing to minimize degradation .
Q. What solvents are suitable for preparing stock solutions of this compound?
Chloroform is recommended for stock solutions due to its high solubility (~2.5 mg/mL). For polar solvents, pre-purge with inert gas to prevent oxidation. Always validate solubility under experimental conditions using techniques like dynamic light scattering or NMR spectroscopy .
Q. What safety precautions are necessary when handling this compound?
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation: Work in a fume hood or well-ventilated area.
- In case of skin contact: Wash immediately with soap and water; remove contaminated clothing .
- Refer to Safety Data Sheets (SDS) for spill management and disposal protocols.
Q. What are the recommended disposal methods for this compound waste?
Collect waste in chemically compatible containers labeled for halogenated organics. Dispose via licensed hazardous waste facilities in compliance with local regulations. Incineration with energy recovery is preferred for halogenated solvents .
Q. How can researchers verify the structural integrity of this compound after long-term storage?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (385.69 g/mol for d3) and nuclear magnetic resonance (NMR) to assess deuterium incorporation. Compare results with freshly prepared samples to detect degradation .
Advanced Research Questions
Q. How does deuterium labeling affect the metabolic tracking of Pentacosanoic acid in vivo studies?
Deuterium substitution reduces metabolic rate due to the kinetic isotope effect (KIE), which slows C-D bond cleavage compared to C-H. This allows prolonged tracking of fatty acid uptake and β-oxidation. Use LC-MS with stable isotope tracing to quantify deuterium retention in metabolites .
Q. What analytical techniques are recommended for confirming the purity and isotopic enrichment of this compound?
Q. How can researchers address discrepancies in solubility data reported for this compound across studies?
Systematically test solubility under controlled conditions (temperature, solvent purity, inert atmosphere). Use saturation shake-flask method with gravimetric analysis. Report detailed experimental parameters (e.g., solvent grade, equilibration time) to enable cross-study comparisons .
Q. In kinetic studies, how does the deuterium substitution in this compound influence reaction rates compared to the non-deuterated form?
The primary kinetic isotope effect (PKIE) typically reduces reaction rates by 6–10-fold for C-D vs. C-H bonds. Quantify PKIE using competitive experiments (e.g., mixing d3 and non-deuterated forms) and monitor product ratios via GC-MS or isotopic NMR .
Q. What experimental considerations are critical when using this compound in lipid bilayer studies to avoid isotopic interference?
- Membrane fluidity : Deuterium may slightly increase lipid packing density; use differential scanning calorimetry (DSC) to compare phase transitions.
- Probe compatibility : Avoid fluorescent probes sensitive to deuterium’s vibrational modes. Validate results with non-deuterated controls .
Methodological Frameworks
- For data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design inconsistencies .
- For isotopic effect validation : Use PICO (Population: lipid models; Intervention: deuterium substitution; Comparison: non-deuterated controls; Outcome: metabolic/kinetic differences) to structure hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
